molecular formula C16H20N6O5S B10942553 3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

Cat. No.: B10942553
M. Wt: 408.4 g/mol
InChI Key: JQKIFYMNBIMXSZ-UHFFFAOYSA-N
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Description

3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxamide is a complex heterocyclic compound It features a unique structure that includes a pyrazole ring, a thia-azabicyclo system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxamide typically involves multiple steps The thia-azabicyclo system is then constructed through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group would yield a carboxylic acid derivative.

Scientific Research Applications

3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group.

    7-amino-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide: Shares the thia-azabicyclo system and carboxamide functionality.

Uniqueness

3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide is unique due to its combination of functional groups and heterocyclic systems. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N6O5S

Molecular Weight

408.4 g/mol

IUPAC Name

3-methyl-7-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]-8-oxo-N-propyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

InChI

InChI=1S/C16H20N6O5S/c1-4-5-17-14(24)12-8(2)7-28-16-11(15(25)21(12)16)18-13(23)10-9(22(26)27)6-20(3)19-10/h6,11,16H,4-5,7H2,1-3H3,(H,17,24)(H,18,23)

InChI Key

JQKIFYMNBIMXSZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C

Origin of Product

United States

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